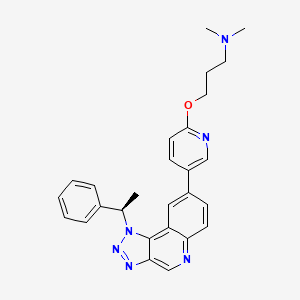
8-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)-5-methyl-7-nitro-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BMS-502: is a potent dual inhibitor of diacylglycerol kinase alpha and diacylglycerol kinase zeta. This compound induces immune responses in human and mouse T cells and blocks intracellular checkpoint signaling in T cells . It is used to study immune-related diseases and has shown promise in enhancing immune responses in a dose-dependent manner .
準備方法
Synthetic Routes and Reaction Conditions: The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods: : Industrial production methods for BMS-502 are also proprietary. it is known that the compound is produced in a controlled environment to ensure high purity and consistency .
化学反応の分析
Types of Reactions: : BMS-502 undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The specific conditions depend on the desired reaction and the functional groups present in the compound .
Major Products: : The major products formed from these reactions include derivatives of BMS-502 with modified functional groups. These derivatives are used to study the structure-activity relationship and optimize the compound’s efficacy .
科学的研究の応用
Chemistry: : BMS-502 is used in chemical research to study the inhibition of diacylglycerol kinase alpha and diacylglycerol kinase zeta. It helps in understanding the role of these enzymes in cellular signaling and immune responses .
Biology: : In biological research, BMS-502 is used to study T cell activation and immune responses. It has shown potential in enhancing immune responses in both human and mouse models .
Medicine: : BMS-502 is being investigated for its potential use in cancer immunotherapy. By blocking intracellular checkpoint signaling, it may enhance the body’s immune response against tumors .
Industry: : In the pharmaceutical industry, BMS-502 is used as a research tool to develop new therapies targeting immune-related diseases .
作用機序
Mechanism: : BMS-502 exerts its effects by inhibiting diacylglycerol kinase alpha and diacylglycerol kinase zeta. This inhibition leads to the activation of T cells and enhances immune responses .
Molecular Targets and Pathways: : The primary molecular targets of BMS-502 are diacylglycerol kinase alpha and diacylglycerol kinase zeta. By inhibiting these enzymes, BMS-502 blocks intracellular checkpoint signaling and promotes T cell activation .
類似化合物との比較
Similar Compounds: : Similar compounds include other diacylglycerol kinase inhibitors such as R59022 and R59949 .
Uniqueness: : BMS-502 is unique in its dual inhibition of diacylglycerol kinase alpha and diacylglycerol kinase zeta. This dual inhibition enhances its efficacy in promoting immune responses compared to other inhibitors that target only one enzyme .
特性
分子式 |
C27H22F2N6O3 |
|---|---|
分子量 |
516.5 g/mol |
IUPAC名 |
8-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-5-methyl-7-nitro-6-oxo-1,5-naphthyridine-2-carbonitrile |
InChI |
InChI=1S/C27H22F2N6O3/c1-32-22-11-10-21(16-30)31-23(22)25(26(27(32)36)35(37)38)34-14-12-33(13-15-34)24(17-2-6-19(28)7-3-17)18-4-8-20(29)9-5-18/h2-11,24H,12-15H2,1H3 |
InChIキー |
XAHMIJCNFUSTMT-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=C(C1=O)[N+](=O)[O-])N3CCN(CC3)C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)N=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[bis[(9Z,12Z)-octadeca-9,12-dienyl]amino]ethyl 4-(dimethylamino)butanoate](/img/structure/B10855893.png)
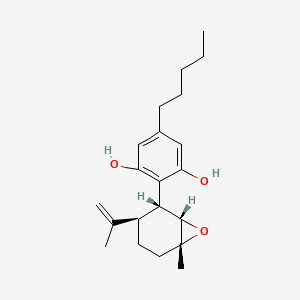
![[7-[4-(Dipropylamino)butyl]-13-(2-hexyloctanoyloxy)-7-hydroxytridecyl] 2-hexyloctanoate](/img/structure/B10855904.png)
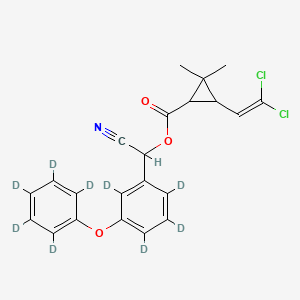
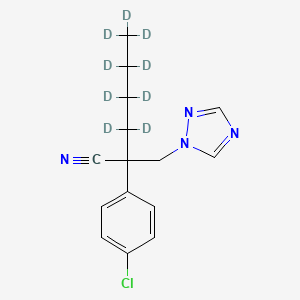
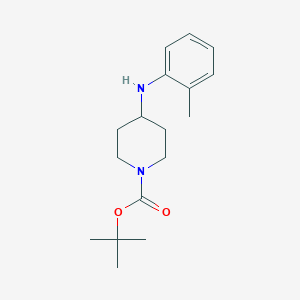
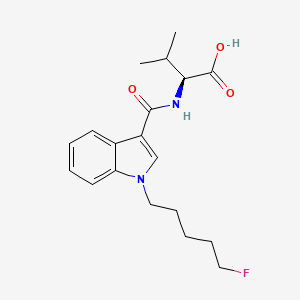
![4-[1-[(2,4-Dichlorophenyl)methyl]indazol-3-yl]benzohydrazide](/img/structure/B10855931.png)

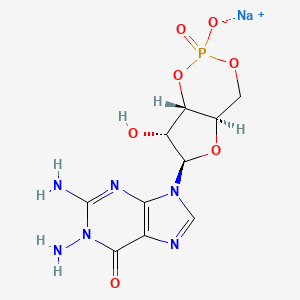
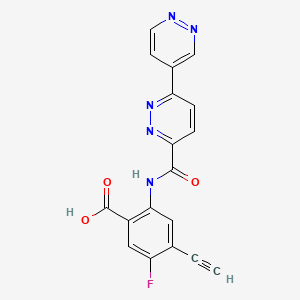
![3-[(2Z)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B10855977.png)

